

Crystal Structure Analysis of Tetraphenylphthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name:	<i>Tetraphenylphthalic anhydride</i>
CAS No.:	4741-53-1
Cat. No.:	B1593909

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This technical guide provides an in-depth analysis of the crystal structure of **tetraphenylphthalic anhydride**, a key organic compound with applications in chemical synthesis and materials science. This document outlines the crystallographic parameters, experimental protocols for its synthesis and crystal structure determination, and a logical workflow for these processes.

Crystallographic Data Summary

The crystal structure of **tetraphenylphthalic anhydride** (C₃₂H₂₀O₃) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for easy reference and comparison.

Parameter	Value
Empirical Formula	C ₃₂ H ₂₀ O ₃
Formula Weight	452.51 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	15.12 Å
b	8.98 Å
c	17.89 Å
α	90°
β	105.4°
γ	90°
Volume	2345 Å ³
Z	4
Density (calculated)	1.28 g/cm ³
Absorption Coefficient (μ)	0.08 mm ⁻¹
Temperature	295 K
Radiation	MoKα (λ = 0.71073 Å)

Experimental Protocols

Synthesis of Tetraphenylphthalic Anhydride

A common and effective method for the synthesis of **tetraphenylphthalic anhydride** is through the condensation of tetraphenylcyclopentadienone with maleic anhydride, followed by dehydrogenation.[1]

Materials:

- Tetraphenylcyclopentadienone
- Maleic anhydride
- Bromobenzene
- Bromine
- Petroleum ether

Procedure:

- An intimate mixture of 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride is placed in a 200-ml round-bottomed flask.[1]
- 25 ml of bromobenzene is added to the flask, and the mixture is gently refluxed for 3.5 hours. [1] During this time, the intermediate tetraphenyldihydrophthalic anhydride is formed with the evolution of carbon monoxide.[1]
- The reaction mixture is then cooled, and a solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser. The flask is shaken to ensure thorough mixing.[1]
- After the initial exothermic reaction subsides, the mixture is refluxed gently for an additional 3 hours to facilitate dehydrogenation.[1]
- The flask is then cooled in an ice bath to 0–10°C for 2–3 hours to allow for crystallization.[1]
- The crystalline product is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.[1]
- The resulting light brown product is dried in the air. The yield is typically 37–38 g (87–89%), with a melting point of 289–290°C.[1]
- For purification and crystal growth suitable for X-ray diffraction, the crude product can be recrystallized from a suitable solvent such as a mixture of benzene and petroleum ether. The crystallized product should be dried at 110°C for 1-1.5 hours to remove any residual solvent. [1]

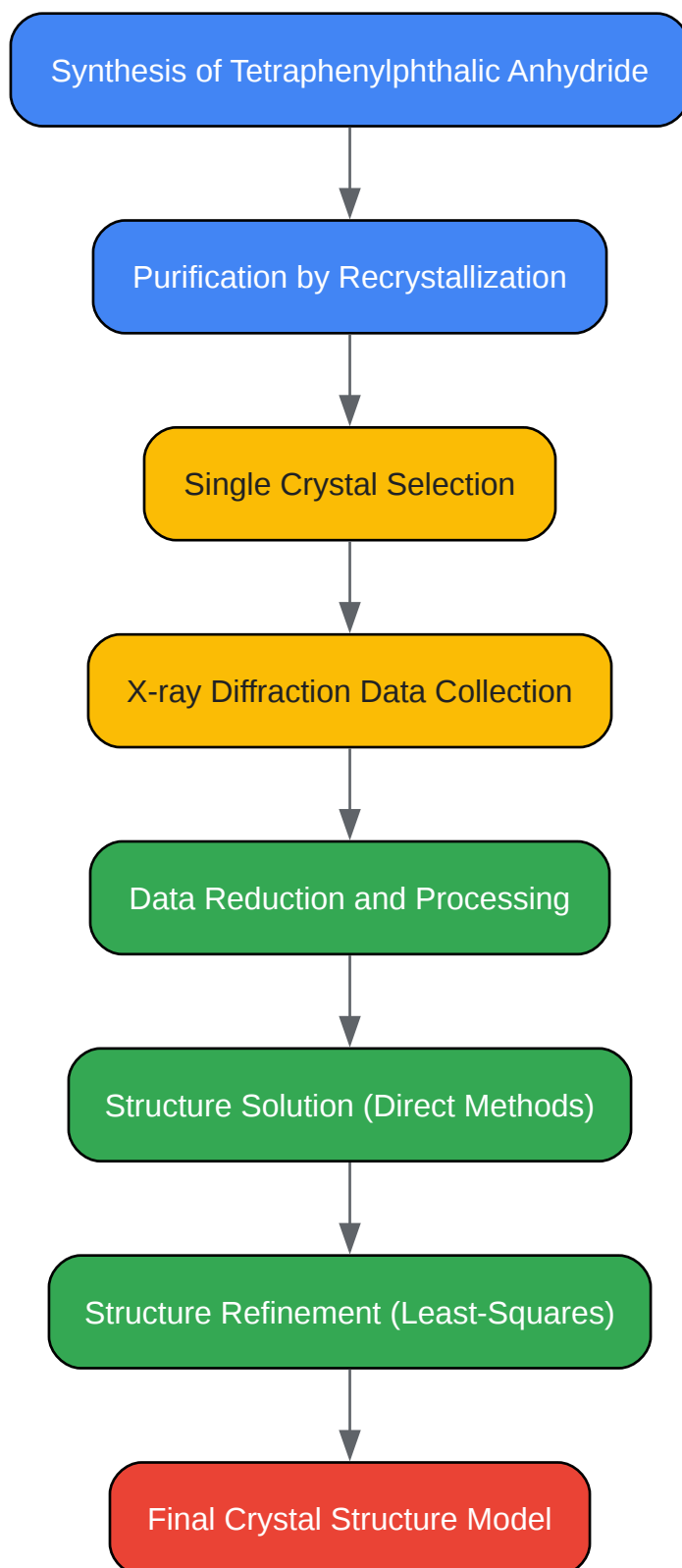
Single-Crystal X-ray Diffraction Analysis

Methodology:

- **Crystal Selection and Mounting:** A single crystal of **tetraphenylphthalic anhydride** with suitable dimensions and quality is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The data is collected at a controlled temperature (e.g., 295 K) using a monochromatic X-ray source (e.g., MoK α radiation). A series of diffraction patterns are collected by rotating the crystal through a range of angles.
- **Data Reduction:** The raw diffraction data is processed to correct for various factors, including background noise, Lorentz factor, and polarization effects. The intensities of the diffraction spots are integrated to produce a list of unique reflections with their corresponding Miller indices (hkl) and intensities.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The positions of the hydrogen atoms can be determined from difference Fourier maps or placed in calculated positions.
- **Final Model:** The final refined model provides the precise atomic coordinates, bond lengths, bond angles, and thermal parameters of the atoms in the crystal structure. This information is then used to generate the crystallographic data presented in the summary table.

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of **tetraphenylphthalic anhydride** to its final crystal structure analysis.



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Caption: Workflow for Crystal Structure Analysis.

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References

- [1. Tetraphenylphthalic anhydride | C32H20O3 | CID 78478 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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